molecular formula C10H11BrN2O B11778617 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide

2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide

Katalognummer: B11778617
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: CMNOBPBOLRXHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a cyclopropylacetamide group attached to the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Aminopyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.

    Chemical Biology: Used in the design of probes and inhibitors for studying biological pathways and enzyme functions.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclopropylacetamide group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is unique due to the presence of both the bromopyridine and cyclopropylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H11BrN2O

Molekulargewicht

255.11 g/mol

IUPAC-Name

2-(5-bromopyridin-2-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C10H11BrN2O/c11-7-1-2-9(12-6-7)5-10(14)13-8-3-4-8/h1-2,6,8H,3-5H2,(H,13,14)

InChI-Schlüssel

CMNOBPBOLRXHHT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)CC2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.